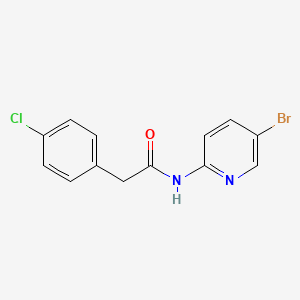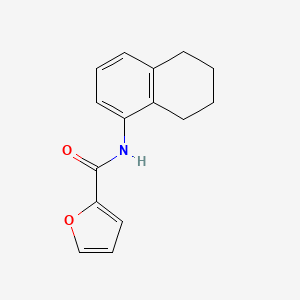
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, also known as MDPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDPC has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may contribute to its antioxidant activity. Additionally, 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been found to decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its relatively low cost, high purity, and stability. However, it also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. One possible direction is to investigate its potential applications in the treatment of various diseases, including cancer, infectious diseases, and oxidative stress-related diseases. Another direction is to explore its mechanism of action and to identify its molecular targets. Additionally, further studies are needed to optimize the synthesis and formulation of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid to improve its bioavailability and efficacy.
Métodos De Síntesis
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3,5-diphenylpyrazole with methyl vinyl ketone and the reaction of 3,5-diphenylpyrazole with ethyl acetoacetate. The latter method involves the condensation of 3,5-diphenylpyrazole with ethyl acetoacetate in the presence of acetic anhydride and pyridine, followed by the hydrolysis of the resulting product with hydrochloric acid to obtain 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant activities. 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against various microorganisms. It has also been found to have antioxidant activity, which may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-15(17(21)22)16(20)19(14-10-6-3-7-11-14)18(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCTCQUUVIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)
![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)

![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)
![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)